molecular formula C18H12Cl2N2O2S2 B2863222 (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide CAS No. 356572-04-8

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide

Cat. No.: B2863222
CAS No.: 356572-04-8
M. Wt: 423.33
InChI Key: JUCWIQXFGDZRGX-GDNBJRDFSA-N
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Description

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a complex organic compound that features a thiazolidinone ring, a phenylacetamide moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide typically involves the condensation of 2,6-dichlorobenzaldehyde with thiazolidinone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for precise control of reaction conditions, minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and phenylacetamide moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
  • Diclofenac Sodium

Uniqueness

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds .

Biological Activity

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and underlying mechanisms based on recent research findings.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazolidinone derivatives, including those similar to this compound.

  • Cytotoxicity Studies :
    • In vitro assays have shown that compounds with the thiazolidinone structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 2.30 µM to 20.3 µM against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (Huh7) cell lines .
    • A specific study highlighted that a derivative with a similar scaffold inhibited MCF-7 cell growth by approximately 64.4% at a concentration of 100 µg/mL .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the ability of these compounds to disrupt microtubule dynamics, leading to apoptosis in cancer cells. Computational docking studies have suggested strong interactions between these compounds and tubulin, a key component in cell division .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have also been extensively studied.

  • Broad-Spectrum Efficacy :
    • Recent evaluations indicate that compounds similar to this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that certain derivatives showed antibacterial activity exceeding that of ampicillin by 10–50 fold .
    • The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.004 mg/mL to 0.06 mg/mL against various bacterial strains .
  • Specific Activity Against Pathogens :
    • Among the tested strains, Enterobacter cloacae was found to be particularly sensitive, while Escherichia coli exhibited more resistance . This suggests potential for developing new treatments targeting resistant bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds.

  • Key Structural Features :
    • The presence of electron-withdrawing groups such as chlorine in the benzylidene moiety has been associated with enhanced activity against cancer cells and bacteria .
    • Variations in substituents on the thiazolidinone ring can significantly influence both cytotoxicity and antimicrobial potency.

Case Studies

Recent research has highlighted specific case studies involving derivatives of thiazolidinones:

  • Case Study 1 :
    • A compound similar to this compound was synthesized and evaluated for its anticancer properties. It demonstrated an IC50 value of 4.67 µM against Huh7 cells and showed selective toxicity towards cancer cells without affecting normal fibroblasts .
  • Case Study 2 :
    • Another study synthesized a series of thiazolidinone derivatives that exhibited significant antimicrobial activity against a panel of pathogens, reinforcing the potential application of these compounds in treating infectious diseases .

Properties

IUPAC Name

N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2S2/c19-13-7-4-8-14(20)12(13)10-15-17(24)22(18(25)26-15)21-16(23)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,21,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCWIQXFGDZRGX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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